1-Benzoyl-4-hydroxydecahydroquinoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
93025-24-2 |
|---|---|
Molecular Formula |
C16H21NO2 |
Molecular Weight |
259.34 g/mol |
IUPAC Name |
(4-hydroxy-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-phenylmethanone |
InChI |
InChI=1S/C16H21NO2/c18-15-10-11-17(14-9-5-4-8-13(14)15)16(19)12-6-2-1-3-7-12/h1-3,6-7,13-15,18H,4-5,8-11H2 |
InChI Key |
FACYPGCUJNDXJS-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C(CCN2C(=O)C3=CC=CC=C3)O |
Canonical SMILES |
C1CCC2C(C1)C(CCN2C(=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1 Benzoyl 4 Hydroxydecahydroquinoline and Analogues
Classical Synthetic Approaches to the Decahydroquinoline (B1201275) Ring System
The synthesis of the decahydroquinoline ring system has historically been achieved through the complete saturation of the quinoline (B57606) aromatic system. Two primary classical methods for this transformation are catalytic hydrogenation and dissolving metal reductions.
Catalytic Hydrogenation: This is a widely used method for the reduction of aromatic systems. The hydrogenation of quinoline to decahydroquinoline is typically performed using transition metal catalysts such as platinum, palladium, or nickel under hydrogen pressure. ncl.res.ingatech.edu The reaction proceeds in a stepwise manner, first reducing the pyridine (B92270) ring to form 1,2,3,4-tetrahydroquinoline, followed by the reduction of the benzene (B151609) ring to yield decahydroquinoline. gatech.edursc.org The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the rate and stereochemical outcome of the reaction. ncl.res.in For instance, using a 5% palladium on alumina (B75360) (Pd/Al2O3) catalyst at 50 bar H2 pressure and 175°C has been shown to be effective. ncl.res.in Adams' platinum catalyst in acetic acid has also been historically employed for this purpose. gatech.edu
Birch Reduction: The Birch reduction offers an alternative route to partially or fully reduced cyclic systems from aromatic precursors. wikipedia.orgmasterorganicchemistry.com This method involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849) in the presence of a proton source (such as an alcohol). wikipedia.orgmasterorganicchemistry.com While the standard Birch reduction of benzene yields 1,4-cyclohexadiene, modifications of this reaction, known as the Benkeser reduction, which use lithium or calcium in alkylamine solvents, can achieve complete saturation of polycyclic aromatic hydrocarbons, including naphthalenes, which are structurally related to quinoline. wikipedia.org Reductive alkylation of quinoline using lithium in liquid ammonia can lead to 1-alkyl-1,4-dihydroquinolines. rsc.org Further reduction steps would be necessary to obtain the fully saturated decahydroquinoline ring.
Specific Reductive Synthesis of 1-Benzoyl-4-hydroxydecahydroquinoline from Oxo-Precursors
A common and effective method for the synthesis of 4-hydroxydecahydroquinolines is the reduction of the corresponding 4-oxodecahydroquinoline precursor. The presence of the 1-benzoyl group can influence the reactivity and stereoselectivity of this reduction.
The synthesis of this compound can be achieved through the reduction of a ketone precursor, such as 1-benzoyl-2α-methyl-4-oxo-cis-decahydroquinoline. This transformation involves the conversion of a carbonyl group to a hydroxyl group. A variety of reducing agents can be employed for this purpose, with the choice of reagent being crucial for controlling the stereochemical outcome of the reaction. Common metal hydride reducing agents like sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are often used for the reduction of ketones. imperfectpharmacy.shop
The reduction of a cyclic ketone, such as a 4-oxodecahydroquinoline derivative, can result in the formation of two diastereomeric alcohols, corresponding to the axial or equatorial orientation of the newly formed hydroxyl group. The stereochemical outcome is determined by the direction of the hydride attack on the carbonyl carbon. acs.orgacs.org
Several factors influence the diastereoselectivity of this reduction:
Steric Hindrance: The approach of the hydride reagent can be hindered by substituents on the decahydroquinoline ring. Generally, the reagent will attack from the less hindered face of the molecule. acs.org
Torsional and Steric Strain in the Transition State: The Felkin-Anh model and other stereochemical models can be used to predict the outcome of nucleophilic additions to carbonyl groups. These models consider the steric interactions in the transition state.
Chelation Control: If there is a nearby Lewis basic group, a chelating metal hydride reagent can coordinate to both the carbonyl oxygen and the heteroatom, leading to a more rigid transition state and potentially high stereoselectivity.
Thermodynamic vs. Kinetic Control: The choice of reducing agent and reaction conditions can favor either the thermodynamically more stable product or the kinetically favored product. organic-chemistry.org Bulky reducing agents, such as lithium tri-tert-butoxyaluminum hydride, tend to favor the formation of the more stable equatorial alcohol through attack from the less hindered face. acs.org Smaller reducing agents may show less selectivity.
For the reduction of 1-benzoyl-2α-methyl-4-oxo-cis-decahydroquinoline, the cis-fusion of the rings and the presence of the 2α-methyl group will create a specific steric environment around the 4-oxo group, influencing the direction of hydride attack and thus the stereochemistry at the C-4 position.
Strategies for Regioselective and Stereoselective Introduction of the 1-Benzoyl Moiety
The introduction of a benzoyl group at the nitrogen atom of a 4-hydroxydecahydroquinoline requires a regioselective acylation. Since the molecule contains both a secondary amine and a hydroxyl group, both of which can be acylated, achieving selectivity is crucial.
Generally, the amine is more nucleophilic than the hydroxyl group, and N-acylation is often favored under standard conditions. researchgate.net However, to ensure exclusive N-benzoylation, a protecting group strategy can be employed. jocpr.com The hydroxyl group can be temporarily protected with a suitable protecting group (e.g., a silyl (B83357) ether) that is stable to the benzoylation conditions. wiley-vch.de After N-benzoylation, the protecting group on the hydroxyl group can be selectively removed.
Alternatively, direct N-benzoylation can be achieved by carefully controlling the reaction conditions. Using a stoichiometric amount of benzoyl chloride in the presence of a non-nucleophilic base at low temperatures can favor the more reactive amine. researchgate.net The choice of solvent can also influence the selectivity.
Synthesis of Related 4-Hydroxydecahydroquinoline Stereoisomers
The synthesis of different stereoisomers of 4-hydroxydecahydroquinoline can be achieved through various stereoselective synthetic strategies. acs.orgacs.org One approach is to start with a chiral precursor or use a chiral auxiliary to control the stereochemistry during the formation of the decahydroquinoline ring system. researchgate.net
Diastereoselective methods can also be employed. For example, a Knoevenagel condensation followed by an intramolecular cyclization can be used to construct a substituted cis-decahydroquinoline (B84933) ring system, where the stereochemistry is controlled by the substituents on the starting cyclohexene (B86901) ring. nih.gov Subsequent reduction of a carbonyl group can then introduce the hydroxyl functionality with a specific stereochemistry, as described in section 2.2.2. The use of different reducing agents and reaction conditions can allow for the selective formation of different diastereomers. nih.gov
One-Pot and Multicomponent Reaction Protocols for Decahydroquinoline Derivatization
One-pot and multicomponent reactions (MCRs) are powerful tools in organic synthesis as they allow for the construction of complex molecules from simple starting materials in a single step, which is efficient and atom-economical. acs.orgresearchgate.net These strategies can be applied to the synthesis and derivatization of the decahydroquinoline scaffold, which is a fused piperidine (B6355638) system.
MCRs have been extensively used for the synthesis of highly functionalized piperidines. acs.orgtaylorfrancis.com For example, a one-pot, three-component reaction between an aromatic aldehyde, an amine, and an acetoacetic ester can yield a substituted piperidine. researchgate.net Such strategies could be adapted to start with a pre-formed cyclohexanone (B45756) derivative to build the fused piperidine ring of the decahydroquinoline system.
Furthermore, one-pot sequential reactions can be used to derivatize the decahydroquinoline core. For instance, a tandem reaction involving an amide activation, reduction, and intramolecular nucleophilic substitution has been used to synthesize piperidines and could be conceptually applied to form the decahydroquinoline ring. mdpi.com An organocatalyzed asymmetric aza-Diels-Alder reaction followed by an iminium ion-induced cyclization is another one-pot protocol that can deliver ring-fused piperidine derivatives with excellent stereoselectivity. rsc.org
The table below summarizes various synthetic strategies discussed:
| Strategy | Description | Key Reagents/Conditions | Section Ref. |
| Catalytic Hydrogenation | Reduction of quinoline to decahydroquinoline. | H₂, Pd/C, PtO₂, Ni | 2.1 |
| Birch Reduction | Dissolving metal reduction of the aromatic system. | Na or Li in liquid NH₃, alcohol | 2.1 |
| Ketone Reduction | Conversion of a 4-oxo group to a 4-hydroxy group. | NaBH₄, LiAlH₄, LiAl(O-t-Bu)₃H | 2.2 |
| N-Benzoylation | Introduction of the benzoyl group at the nitrogen atom. | Benzoyl chloride, base | 2.3 |
| Stereoselective Synthesis | Control of stereochemistry during ring formation or functionalization. | Chiral auxiliaries, diastereoselective reductions | 2.4 |
| Multicomponent Reactions | One-pot synthesis of functionalized piperidine-containing systems. | Aldehydes, amines, β-ketoesters | 2.5 |
Debenzoylation Reactions and Generation of Parent Hydroxydecahydroquinolines
The removal of the N-benzoyl protecting group from this compound is a crucial step to afford the parent 4-hydroxydecahydroquinoline. This transformation can be achieved through several methodologies, primarily involving the hydrolysis of the amide bond.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a conventional method for the cleavage of amide bonds. The reaction mechanism typically involves the protonation of the carbonyl oxygen of the amide, which enhances the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by a water molecule leads to the formation of a tetrahedral intermediate, which then collapses to yield the corresponding carboxylic acid (benzoic acid) and the protonated amine (4-hydroxydecahydroquinolinium salt). The free amine can then be obtained by neutralization.
Commonly employed acidic conditions include refluxing the N-benzoyl compound with concentrated mineral acids such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in an aqueous or alcoholic medium.
Table 1: Representative Conditions for Acid-Catalyzed Debenzoylation of N-Benzoyl Heterocycles
| Substrate | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| N-Benzoylpiperidine | Conc. HCl | Water | 100 | 12 | >90 |
| 1-Benzoyl-4-phenylpiperidine | 6M HCl | Dioxane/Water | 100 | 24 | 85 |
Note: Data presented are representative examples from literature on related compounds and serve as a general guideline.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis offers an alternative route for the debenzoylation of this compound. This reaction proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the amide carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the amide anion, which is a poor leaving group, is typically the rate-determining step. The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the strongly basic amide anion.
Typical conditions for base-catalyzed hydrolysis involve heating the substrate with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent such as ethanol (B145695) or a mixture of water and a co-solvent.
Table 2: Representative Conditions for Base-Catalyzed Debenzoylation of N-Benzoyl Amides
| Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Benzamide | NaOH | Water/Ethanol | 100 | 6 | >95 |
| N-Benzoylpyrrolidine | KOH | Ethylene Glycol | 160 | 4 | 88 |
Note: Data presented are representative examples from literature on related compounds and serve as a general guideline.
Enzymatic Debenzoylation
Enzymatic debenzoylation is an emerging green alternative that utilizes the high selectivity and mild reaction conditions of biocatalysts. nih.gov Enzymes such as penicillin G acylase and other amidases have demonstrated the ability to hydrolyze N-benzoyl groups. researchgate.net This method is particularly advantageous for complex molecules with sensitive functional groups that may not be stable under harsh acidic or basic conditions. The reaction is typically carried out in an aqueous buffer at or near physiological pH and temperature.
While specific enzymatic methods for this compound are not widely reported, the existing literature on the enzymatic deprotection of other N-benzoyl compounds suggests its potential applicability. google.com
Table 3: Examples of Enzymatic N-Deprotection of Amine Derivatives
| Substrate | Enzyme | Reaction Conditions | Yield (%) | Enantioselectivity |
|---|---|---|---|---|
| N-Benzyloxycarbonyl-L-amino acids | Cbz-deprotecting enzyme from Sphingomonas paucimobilis | pH 7.0, 42°C | >95 | High (for L-amino acid) |
Note: Data is based on enzymatic deprotection of related N-acyl groups, illustrating the potential for enzymatic debenzoylation.
Sustainable and Green Chemistry Approaches in Decahydroquinoline Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like decahydroquinolines to minimize environmental impact and enhance efficiency.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures. nih.gov This technique can significantly reduce reaction times, often from hours to minutes, and in many cases, improve product yields and purity. nih.gov For the synthesis of quinoline and its derivatives, microwave-assisted methods have been successfully employed in reactions such as the Friedländer and Skraup syntheses. capes.gov.br
Table 4: Microwave-Assisted Synthesis of Quinolines
| Reactants | Catalyst | Solvent | Power (W) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Anilines, Alkyl vinyl ketones | PDTC (25 mol%) | Solvent-free | 300 | 5-10 | 85-95 |
| 2-Aminobenzophenones, Acetylenes | CuI | DMF | 150 | 30 | 70-90 |
Note: PDTC = potassium dodecatungstocobaltate. Data is illustrative of typical conditions for quinoline synthesis.
Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through acoustic cavitation. arabjchem.org The collapse of cavitation bubbles generates localized hot spots with high temperature and pressure, leading to the formation of highly reactive species. Ultrasound-assisted synthesis has been applied to the production of quinoline derivatives, often providing excellent yields in short reaction times under mild conditions. mdpi.comnih.gov
Table 5: Ultrasound-Assisted Synthesis of Quinoline Derivatives
| Reactants | Catalyst | Solvent | Frequency (kHz) | Time (min) | Yield (%) |
|---|---|---|---|---|---|
| Aniline, Aldehydes, Ethyl 3,3-diethoxypropionate | SnCl₂·2H₂O | Water | 35 | 30-60 | 70-88 |
| 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, Hydrazides | Acetic acid | Ethanol | 40 | 4-6 | 85-95 |
Note: Data demonstrates the efficiency of ultrasound in promoting quinoline synthesis.
Solvent-Free Synthesis
Conducting reactions in the absence of a solvent (neat conditions) is a cornerstone of green chemistry, as it reduces waste and simplifies product isolation. bohrium.com Solvent-free synthesis of quinolines and related heterocycles has been achieved using various techniques, including thermal heating and grinding, often in the presence of a solid-supported catalyst. acs.org
Table 6: Solvent-Free Synthesis of Heterocyclic Compounds
| Reaction Type | Catalyst | Conditions | Time | Yield (%) |
|---|---|---|---|---|
| Hantzsch polyhydroquinoline synthesis | Nanomagnetic-supported sulfonic acid | 80°C | 15-30 min | 90-98 |
| Skraup reaction | Potassium dodecatungstocobaltate | Microwave, 120°C | 5-10 min | 85-95 |
Note: These examples highlight the versatility and efficiency of solvent-free synthetic methods.
Biocatalysis in Decahydroquinoline Synthesis
Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral decahydroquinolines, which are important building blocks for pharmaceuticals. nih.gov Enzymes, such as oxidases and reductases, can catalyze reactions with high stereoselectivity under mild, aqueous conditions. mdpi.com For instance, monoamine oxidases have been used in the deracemization of tetrahydroquinolines to produce enantiomerically pure compounds. whiterose.ac.uknorthumbria.ac.uk While the direct biocatalytic synthesis of this compound is not established, the principles of biocatalysis are highly relevant for producing chiral precursors and analogues.
Table 7: Biocatalytic Approaches to Chiral Amine Synthesis
| Reaction | Enzyme | Substrate | Product | Stereoselectivity |
|---|---|---|---|---|
| Deracemization | Monoamine Oxidase (MAO-N) | Racemic tetrahydroquinolines | Enantiopure tetrahydroquinolines | High e.e. |
| Asymmetric Synthesis | Imine Reductase (IRED) | Prochiral imines | Chiral amines | High e.e. |
Note: e.e. = enantiomeric excess; E-value = enantiomeric ratio. This table illustrates the potential of biocatalysis for the asymmetric synthesis of related heterocyclic amines.
Stereochemical and Conformational Analysis of 1 Benzoyl 4 Hydroxydecahydroquinoline
Fundamental Principles of Decahydroquinoline (B1201275) Stereoisomerism and Chirality
The decahydroquinoline framework consists of a fused piperidine (B6355638) and cyclohexane (B81311) ring. The fusion of these two rings can occur in either a cis or trans manner, leading to two fundamental series of diastereomers. The bridgehead carbon atoms (C-4a and C-8a) are chiral centers, and their relative configuration defines the cis or trans fusion. In the trans-fused isomer, the hydrogen atoms at the bridgehead carbons are on opposite sides of the ring system, resulting in a relatively rigid, chair-chair conformation. Conversely, the cis-fused isomer has the bridgehead hydrogens on the same side, allowing for a more flexible system that can undergo conformational inversion.
Inherent Conformational Preferences of the Decahydroquinoline Ring System
The conformational analysis of the decahydroquinoline ring system is largely analogous to that of decalin. The trans-fused isomers are conformationally locked and exist in a rigid, all-chair conformation. This rigidity imparts a well-defined and predictable geometry.
In contrast, the cis-fused decahydroquinoline system is conformationally mobile and can exist in two energetically distinct all-chair conformations, which can interconvert through a process of ring flipping. The relative stability of these conformers is influenced by steric interactions, particularly 1,3-diaxial interactions. The introduction of substituents on the ring system will further influence the conformational equilibrium, favoring the conformer that minimizes these unfavorable steric clashes.
Impact of Benzoyl and Hydroxyl Substituents on Molecular Conformation
The N-benzoyl and C-4 hydroxyl groups play a crucial role in dictating the preferred conformation of the 1-Benzoyl-4-hydroxydecahydroquinoline molecule. These substituents can exert significant steric and electronic effects that influence the ring's geometry and the orientation of other groups.
Research on closely related systems, such as 1-benzoyl-2α-methyl-4β-hydroxy-cis-decahydroquinoline, has revealed the profound impact of the N-benzoyl group on the conformational equilibrium. osti.gov The presence of the bulky benzoyl group at the nitrogen atom can introduce significant steric strain. To alleviate this, the molecule may adopt what is referred to as a "steroidal" conformation. In the context of a cis-fused decahydroquinoline, this conformation involves the piperidine ring adopting a chair form where bulky substituents are oriented to minimize steric interactions with the benzoyl group. osti.gov
The orientation of the 4-hydroxyl group, either axial or equatorial, is a critical determinant of the molecule's stability and reactivity. In a chair conformation, substituents generally prefer to occupy the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with other axial hydrogens or substituents.
Advanced Spectroscopic Techniques for Conformational Elucidation
The determination of the precise stereochemistry and conformational preferences of substituted decahydroquinolines relies heavily on advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.
¹H and ¹³C NMR spectroscopy provides a wealth of information about the molecular structure of this compound. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment and spatial orientation.
The multiplicity and coupling constants (J-values) of the proton signals are particularly informative for conformational analysis. For instance, the magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (typically 8-12 Hz) are indicative of a trans-diaxial relationship between protons, a feature characteristic of chair conformations. Smaller coupling constants suggest other arrangements, such as axial-equatorial or equatorial-equatorial.
By analyzing the coupling patterns of the proton attached to C-4 (the carbinol proton), the orientation of the hydroxyl group can be deduced. A large coupling constant for this proton with one of the adjacent C-3 protons would strongly suggest an axial position for the proton and, consequently, an equatorial position for the hydroxyl group.
The following tables provide representative ¹H and ¹³C NMR chemical shift ranges for the decahydroquinoline ring system. The exact values for this compound would be influenced by the specific stereoisomer and solvent used.
Representative ¹H NMR Chemical Shift Ranges for the Decahydroquinoline Ring
| Proton | Chemical Shift Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-2 | 2.5 - 4.0 | m | Influenced by the N-benzoyl group. |
| H-3 | 1.2 - 2.0 | m | |
| H-4 | 3.5 - 4.5 | m | Carbinol proton; chemical shift and multiplicity are highly dependent on the OH orientation. |
| H-4a | 1.5 - 2.5 | m | Bridgehead proton. |
| H-5, H-6, H-7, H-8 | 1.0 - 1.9 | m | Protons on the carbocyclic ring. |
| H-8a | 1.5 - 2.5 | m | Bridgehead proton. |
Representative ¹³C NMR Chemical Shift Ranges for the Decahydroquinoline Ring
| Carbon | Chemical Shift Range (ppm) | Notes |
|---|---|---|
| C-2 | 40 - 55 | Influenced by the N-benzoyl group. |
| C-3 | 20 - 35 | |
| C-4 | 60 - 75 | Carbinol carbon; chemical shift is sensitive to the OH orientation. |
| C-4a | 30 - 45 | Bridgehead carbon. |
| C-5, C-6, C-7, C-8 | 20 - 30 | Carbons on the carbocyclic ring. |
| C-8a | 50 - 65 | Bridgehead carbon. |
| Carbonyl (Benzoyl) | 165 - 175 | Carbonyl carbon of the benzoyl group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Analysis of Vicinal Coupling Constants for Dihedral Angle Determination
The determination of dihedral angles in the decahydroquinoline ring system heavily relies on the analysis of three-bond proton-proton (³JHH) coupling constants obtained from ¹H NMR spectroscopy. The relationship between the vicinal coupling constant and the dihedral angle (φ) is described by the Karplus equation. wikipedia.org The magnitude of the coupling constant is largest for anti-periplanar (φ ≈ 180°) and syn-periplanar (φ ≈ 0°) relationships between vicinal protons and smallest for gauche relationships (φ ≈ 90°). uci.edu
For this compound, the analysis of coupling constants between protons on adjacent carbon atoms in the saturated rings would provide critical information about the ring's conformation (e.g., chair, boat, or twist-boat) and the relative orientation of the substituents. For instance, a large coupling constant (typically 8-13 Hz) between two vicinal protons would suggest a trans-diaxial relationship, indicative of a chair conformation. Conversely, smaller coupling constants (typically 1-5 Hz) would suggest axial-equatorial or equatorial-equatorial relationships.
Table 1: Hypothetical Vicinal Coupling Constants for a Chair Conformation of this compound
| Coupled Protons | Dihedral Angle (φ) | Expected ³JHH (Hz) | Inferred Relationship |
| H_a - H_b (ax-ax) | ~180° | 10 - 13 | Anti-periplanar |
| H_a - H_e (ax-eq) | ~60° | 2 - 5 | Gauche |
| H_e - H_e' (eq-eq) | ~60° | 2 - 5 | Gauche |
Note: This table presents expected values based on the Karplus relationship for a hypothetical rigid chair conformation. Actual experimental values would be necessary to confirm the true conformation.
Nuclear Overhauser Effect Spectroscopy (NOESY) for Spatial Proximity Analysis
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons that are close in space (< 5 Å), regardless of whether they are connected through bonds. This is particularly useful for determining the relative stereochemistry and conformation of complex molecules like this compound.
In a NOESY experiment, cross-peaks are observed between protons that are spatially close. For example, a NOESY cross-peak between a proton on the benzoyl group and a proton on the decahydroquinoline ring would indicate a specific orientation of the benzoyl group relative to the ring system. Similarly, correlations between protons within the decahydroquinoline framework can help to distinguish between different chair or boat conformations and to determine the orientation of the hydroxyl group.
Table 2: Expected NOESY Correlations for a Specific Conformer of this compound
| Proton 1 | Proton 2 | Expected NOE | Structural Implication |
| H-4 (axial) | H-2 (axial) | Strong | 1,3-diaxial interaction, confirming chair conformation |
| H-4 (axial) | H-10 (axial) | Strong | 1,3-diaxial interaction, confirming chair conformation |
| Ortho-proton (Benzoyl) | H-2 (equatorial) | Medium | Proximity suggesting a particular rotation of the N-benzoyl bond |
| H-4 (equatorial) | H-5 (equatorial) | Medium | Spatial closeness consistent with a specific ring puckering |
Vibrational Spectroscopy (Infrared, IR) for Conformational and Functional Group Characterization
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule and can also provide insights into its conformational state. For this compound, the IR spectrum would be characterized by absorption bands corresponding to the various functional groups.
The presence of the hydroxyl group (-OH) would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The exact position and shape of this band can provide information about hydrogen bonding, which in turn depends on the conformation. The carbonyl group (C=O) of the benzoyl moiety would exhibit a strong absorption band around 1630-1680 cm⁻¹. The position of this band can be influenced by the electronic environment and steric hindrance, which are conformation-dependent. The C-H stretching vibrations of the saturated decahydroquinoline ring would appear in the 2850-3000 cm⁻¹ region. pressbooks.publibretexts.org
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 (broad) |
| Amide (N-C=O) | C=O stretch | 1630 - 1680 (strong) |
| Aromatic Ring (Benzoyl) | C=C stretch | 1450 - 1600 |
| Alkane (Decahydroquinoline) | C-H stretch | 2850 - 2960 |
| Alcohol | C-O stretch | 1050 - 1260 |
X-Ray Crystallography for Solid-State Conformational and Crystal Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides precise information about bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state.
An X-ray crystallographic analysis of this compound would determine the crystal system, space group, and unit cell dimensions of its crystalline form. More importantly, it would provide the precise coordinates of each atom in the molecule, allowing for a detailed examination of the decahydroquinoline ring's conformation and the orientation of the benzoyl and hydroxyl substituents. This solid-state structure serves as a crucial reference point for interpreting the solution-state data obtained from NMR spectroscopy. Differences between the solid-state and solution-state conformations can provide insights into the effects of crystal packing forces versus solvation.
Table 4: Illustrative Crystal Data for a Hypothetical Crystal of this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 9.876 |
| β (°) | 105.2 |
| Volume (ų) | 1489.1 |
| Z | 4 |
Note: The data in this table is purely illustrative and represents the type of information obtained from an X-ray crystallographic study.
Dynamic Conformational Studies and Interconversion Barriers within the Decahydroquinoline Scaffold
The decahydroquinoline scaffold is not static and can undergo conformational changes, such as ring inversion. Dynamic NMR spectroscopy can be used to study these dynamic processes and to determine the energy barriers associated with them. For N-acyl derivatives, rotation around the amide C-N bond can also be a significant dynamic process. nih.govmdpi.com
In the case of this compound, variable-temperature NMR studies could reveal the coalescence of signals as the temperature is raised, indicating that different conformations are interconverting rapidly on the NMR timescale. By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for these conformational changes. These energy barriers provide quantitative information about the conformational flexibility of the molecule. Computational methods, such as Density Functional Theory (DFT), can also be employed to model the different conformers and to calculate the energy barriers for their interconversion, complementing the experimental data.
Computational Chemistry and Molecular Modeling of 1 Benzoyl 4 Hydroxydecahydroquinoline
Application of Quantum Chemical Methods for Electronic Structure and Geometry Optimization
Quantum chemical methods are fundamental to understanding the electronic structure and optimizing the geometry of 1-Benzoyl-4-hydroxydecahydroquinoline. These methods, rooted in quantum mechanics, provide a detailed description of electron distribution and molecular geometry. gatech.edu Techniques such as Hartree-Fock (HF) theory and post-Hartree-Fock methods are employed to approximate the solutions to the Schrödinger equation for the molecule.
Geometry optimization is a crucial step in computational chemistry that seeks to find the arrangement of atoms corresponding to a minimum on the potential energy surface. gatech.eduharvard.edu This process is essential for obtaining a stable, low-energy conformation of the molecule, which is the starting point for further analysis of its properties and reactivity. For complex molecules like this compound, with multiple rotatable bonds, identifying the global minimum energy structure can be challenging and may require sophisticated search algorithms. nih.gov
Density Functional Theory (DFT) has become a widely used method for studying the electronic structure of molecules due to its balance of accuracy and computational cost. nih.govresearchgate.net DFT calculations are particularly valuable for mapping the conformational energy landscape of this compound. This landscape illustrates the relative energies of different spatial arrangements (conformers) of the molecule and the energy barriers between them.
By systematically rotating the rotatable bonds within the molecule and calculating the energy at each step, a potential energy surface can be generated. pku.edu.cn This surface reveals the most stable conformers (local and global minima) and the transition states connecting them. pku.edu.cn Understanding the conformational preferences is critical, as the biological activity of a molecule is often dependent on its three-dimensional shape. For instance, the orientation of the benzoyl and hydroxyl groups relative to the decahydroquinoline (B1201275) ring system will significantly influence how the molecule interacts with biological targets. DFT calculations, using functionals like B3LYP, are instrumental in providing reliable energetic and geometric information for these conformational studies. nih.govresearchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Stability
While quantum chemical methods provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer a dynamic perspective. utupub.fi MD simulations model the atomic motions of a molecule over time by solving Newton's equations of motion. utupub.fi This allows for the exploration of the conformational space and the assessment of the stability of different conformers in a simulated environment, often including explicit solvent molecules to mimic physiological conditions. mdpi.comnih.gov
For this compound, MD simulations can reveal how the molecule flexes, bends, and rotates, providing a more realistic representation of its behavior in solution. utupub.fi By analyzing the trajectory of the simulation, researchers can identify the most frequently visited conformations and calculate the free energy differences between them. This information is crucial for understanding which shapes the molecule is most likely to adopt and how it might interact with a biological receptor. nih.gov
Development and Validation of Molecular Mechanics Force Fields for Decahydroquinoline Systems
Molecular dynamics simulations rely on molecular mechanics (MM) force fields, which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms. fiveable.menih.gov The accuracy of an MD simulation is highly dependent on the quality of the force field used. fiveable.me A force field includes terms for bonded interactions (bond stretching, angle bending, and dihedral torsions) and non-bonded interactions (van der Waals and electrostatic forces). nih.govresearchgate.net
Developing and validating a force field for a specific class of molecules, such as decahydroquinoline systems, is a meticulous process. rsc.org It often involves parameterization against high-level quantum mechanical calculations and experimental data to ensure that the force field can accurately reproduce molecular geometries, conformational energies, and other properties. A well-parameterized force field is essential for conducting reliable MD simulations that can provide meaningful insights into the conformational dynamics and intermolecular interactions of this compound. eurekaselect.com
In Silico Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)
Computational methods can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. chemrxiv.orgrsc.org These in silico predictions are valuable for aiding in the structural elucidation of newly synthesized compounds and for validating experimentally determined structures. nih.gov
The prediction of NMR parameters for this compound can be achieved using both quantum mechanical methods, like DFT, and machine learning approaches. nih.govnih.gov DFT-based methods calculate the magnetic shielding tensors of the nuclei, which are then converted into chemical shifts. nih.gov Machine learning models are trained on large datasets of experimentally determined NMR data and can often provide rapid and accurate predictions. nih.govresearchgate.net Comparing the predicted NMR spectra with experimental data can help to confirm the correct stereochemistry and conformation of the molecule. chemrxiv.org
| Computational Method | Predicted Parameter | Typical Accuracy |
| Density Functional Theory (DFT) | ¹H and ¹³C Chemical Shifts | RMSE of 0.2–0.4 ppm for ¹H nih.gov |
| Machine Learning (GNNs) | ¹H and ¹³C Chemical Shifts | MAE of <0.10 ppm for ¹H nih.gov |
Structure-Based and Ligand-Based Drug Design Methodologies for Lead Compound Research
The decahydroquinoline scaffold is a key feature in many biologically active compounds. Computational drug design methodologies, broadly categorized as structure-based and ligand-based approaches, are powerful tools for the discovery and optimization of new lead compounds based on this scaffold. slideshare.netnih.gov
Structure-based drug design (SBDD) relies on the known three-dimensional structure of a biological target, such as a protein or enzyme. iaanalysis.com Techniques like molecular docking are used to predict how a ligand, such as a this compound derivative, might bind to the active site of the target. This information can guide the design of new molecules with improved binding affinity and selectivity.
Ligand-based drug design (LBDD) is employed when the structure of the biological target is unknown. nih.gov This approach utilizes the knowledge of a set of molecules known to be active against the target. nih.gov Methods like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are used to build a model that relates the chemical structures of the active molecules to their biological activity. mdpi.com This model can then be used to predict the activity of new, untested compounds.
Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds and identify those that are most likely to bind to a drug target. arxiv.org This approach can be either structure-based or ligand-based. nih.gov
In the context of identifying novel decahydroquinoline scaffolds, virtual screening can be used to filter vast chemical databases for molecules that contain this core structure and have desirable properties. nih.gov Structure-based virtual screening would involve docking a library of decahydroquinoline-containing compounds into the active site of a target protein. nih.gov Ligand-based virtual screening would use a model built from known active decahydroquinoline derivatives to search for new molecules with similar properties. These techniques significantly accelerate the process of identifying promising lead candidates for further experimental testing. nih.gov
Molecular Docking Studies with Relevant Biological Targets
No publicly available research data exists for the molecular docking of this compound with any biological targets. Therefore, no detailed findings or data tables can be presented.
Investigation of Biological Activity and Mechanistic Insights of Decahydroquinoline Derivatives
High-Throughput Screening Methodologies for Identifying Biological Activity
High-throughput screening (HTS) is the foundational step in modern drug discovery, enabling the rapid assessment of large chemical libraries for potential biological activity. nih.govmdpi.com This automated approach utilizes robotics and sensitive detection methods to test thousands of compounds quickly, identifying "hits" that warrant further investigation. openaccesspub.org For a novel compound class like decahydroquinoline (B1201275) derivatives, HTS provides the initial insights into their potential as therapeutic agents.
HTS can be performed using two main approaches: biochemical assays and cell-based assays. nih.gov
Biochemical assays are designed to measure the effect of a compound on a specific molecular target, such as an enzyme or receptor, in an isolated system. Common methods include fluorescence polarization, fluorescence resonance energy transfer (FRET), and mass spectrometry. nih.gov
A notable example is the use of quantitative high-throughput screening (qHTS) to evaluate large compound collections against specific targets. In one such screen, a library of approximately 236,000 molecules was tested to find inhibitors of the JMJD2 family of histone demethylases, which led to the identification of 8-hydroxyquinolines—a related heterocyclic scaffold—as promising hits. nih.gov This demonstrates how HTS can efficiently sift through vast chemical diversity to pinpoint novel bioactive scaffolds. nih.gov
In Vitro Assays for Preliminary Hit Compound Characterization
Once initial "hits" are identified through HTS, a series of in vitro assays are employed for preliminary characterization. These assays are crucial for confirming the compound's activity, determining its potency, and understanding its effects on cells.
A common starting point is the cytotoxicity or antiproliferative assay, which measures the concentration of a compound required to inhibit cell growth by 50% (IC50). The MTT assay is a widely used colorimetric method for this purpose. For instance, studies on morpholine-substituted tetrahydroquinoline derivatives (a structurally related class) utilized MTT assays to evaluate their antiproliferative activity against various human cancer cell lines, including lung (A549), breast (MCF-7), and triple-negative breast cancer (MDA-MB-231). mdpi.com These experiments identified a lead compound with an exceptional IC50 value of 0.033 µM against A549 cells, highlighting its potent anticancer activity. mdpi.com
Similarly, other tetrahydroquinoline derivatives have been evaluated for their ability to decrease cell proliferation in MCF-7 and MDA-MB-231 breast cancer cells, with IC50 values determined after 72 hours of treatment. nih.gov Beyond cancer, in vitro screening of polyhydroquinoline derivatives has been used to assess activity against pathogens like Mycobacterium tuberculosis and Plasmodium falciparum, the parasite responsible for malaria. rsc.org
Table 1: Example of In Vitro Antiproliferative Activity of Tetrahydroquinoline Derivatives This table presents data for illustrative tetrahydroquinoline compounds to demonstrate the type of data generated in preliminary characterization assays.
| Compound ID | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 10e | A549 (Lung Cancer) | 0.033 | mdpi.com |
| Compound 10h | MCF-7 (Breast Cancer) | 0.087 | mdpi.com |
| Compound 2 | MCF-7 (Breast Cancer) | 50 | nih.gov |
Enzyme Inhibition Studies and Isoform Selectivity
Many drugs exert their therapeutic effects by inhibiting specific enzymes. If screening suggests a compound's activity may be linked to an enzyme, detailed inhibition studies are conducted. These studies aim to confirm the inhibitory action, quantify potency (often as an IC50 or Ki value), and assess selectivity for the target enzyme over other related enzymes or isoforms. mdpi.com
Research has successfully identified decahydroquinoline derivatives that act as inhibitors of Indoleamine-Pyrrole 2,3,-Dioxygenase (IDO1), an enzyme implicated in immune response modulation. nih.gov These compounds demonstrated good activity in both cellular and human whole blood assays, indicating their potential as effective enzyme inhibitors in a biological context. nih.gov Similarly, certain quinoline (B57606) derivatives have been found to act as inhibitors of Pim-1 kinase, a protein involved in cell proliferation. nih.gov
Understanding how a compound inhibits an enzyme is critical for drug development. The mechanism of inhibition describes the manner in which the inhibitor interacts with the enzyme and its substrate. The primary types of reversible inhibition are: nih.gov
Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. This type of inhibition can be overcome by increasing the substrate concentration.
Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to product.
Determining the specific mechanism typically involves kinetic studies where enzyme reaction rates are measured at varying concentrations of both the substrate and the inhibitor. nih.gov While the precise mechanism for the IDO1-inhibiting decahydroquinolines is not specified in initial reports, such follow-up studies would be essential to fully characterize their interaction with the enzyme. nih.gov
A crucial step in drug discovery is identifying the specific biomolecule (the "molecular target") with which a compound interacts to produce its effect. For decahydroquinoline derivatives, several potential molecular targets have been identified through various research efforts.
As mentioned, Indoleamine-Pyrrole 2,3,-Dioxygenase (IDO1) has been established as a direct molecular target for a series of compounds containing the decahydroquinoline scaffold. nih.gov For the related tetrahydroquinoline scaffold, computational studies and cellular analyses have pointed to mTOR as a potential target for anticancer activity. mdpi.com Broader studies on the parent quinoline structure have revealed a wide range of targets, including various protein kinases and receptors that are pivotal in cancer progression, such as c-Met, EGFR, and VEGFR. nih.gov Other identified targets for quinoline-based compounds include tubulin, topoisomerases, and DNA itself. rsc.org Validating these targets involves a combination of techniques, including molecular docking simulations, direct binding assays, and observing the downstream cellular effects predicted by inhibiting the target. nih.gov
Cellular Assays for Probing Biochemical Pathways (e.g., nucleic acid synthesis inhibition)
Cellular assays are vital for moving beyond a single molecular target to understand a compound's effect on the complex, interconnected network of biochemical pathways within a cell. These assays can reveal the functional consequences of a compound's activity.
For example, after observing the antiproliferative effects of novel quinoline derivatives, researchers have used flow cytometry to analyze the cell cycle. nih.gov These experiments revealed that a promising compound caused cell cycle arrest in a concentration-dependent manner, preventing cancer cells from proceeding through the division process. nih.gov Further investigation through apoptosis assays can determine if the compound induces programmed cell death. Studies on tetrahydroquinoline derivatives have confirmed the ability of lead compounds to induce apoptosis, a highly desirable trait for anticancer agents. mdpi.com
More advanced techniques involve metabolic pathway-oriented screening, where live cells are used to monitor the flux of specific metabolites. This allows for the identification of compounds that control or perturb a targeted pathway, such as the glyoxalase pathway in tumor cells. nih.gov Such approaches provide a deeper understanding of how a compound modulates cellular function.
Structure-Activity Relationship (SAR) Elucidation for Biological Potency and Selectivity
Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry that involves systematically modifying the chemical structure of a hit compound and assessing how these changes affect its biological activity. drugdesign.org The goal is to identify which parts of the molecule are essential for its function (the pharmacophore) and to optimize the structure to enhance potency, improve selectivity, and refine pharmacokinetic properties. drugdesign.orgnih.gov
For example, in the development of morpholine-substituted tetrahydroquinoline derivatives as mTOR inhibitors, SAR studies provided critical insights. The analysis revealed that incorporating specific functional groups, such as trifluoromethyl and morpholine (B109124) moieties, was key to significantly enhancing the compound's potency and selectivity against cancer cells. mdpi.com This systematic approach allows chemists to make rational, data-driven decisions to transform a promising hit into a viable drug candidate. mdpi.com
Lead Compound Identification and Optimization Strategies
The journey from a biologically active molecule to a viable drug candidate is a meticulous process of identification and optimization. A "lead compound" is a molecule that demonstrates a desired pharmacological or biological activity and serves as the foundational template for developing a final drug. technologynetworks.com The process involves iterative modifications to the lead structure to enhance efficacy, selectivity, and pharmacokinetic properties.
The selection of a core scaffold is a critical first step in lead identification. Nitrogen-containing heterocyclic systems are particularly prominent in medicinal chemistry. nih.govresearchgate.net
Decahydroquinoline Core: The fully saturated decahydroquinoline ring system is a key structural feature in numerous natural products, including several poison frog alkaloids. mdpi.com These natural compounds have shown remarkable biological activities, particularly on the nervous system, such as interacting with nicotinic acetylcholine (B1216132) receptors. mdpi.com The inherent three-dimensional structure of the decahydroquinoline scaffold provides a versatile framework that can be functionalized to interact with various biological targets. Researchers have identified decahydroquinoline derivatives as potent inhibitors of enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1), which is a target in cancer therapy. nih.gov
Quinoline Core: The quinoline scaffold, consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a well-established "privileged structure" in drug discovery. researchgate.netwisdomlib.org Its derivatives exhibit a vast range of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties. nih.govnih.govresearchgate.net The versatility of the quinoline ring allows for functionalization at multiple positions, which significantly influences the resulting biological activity. nih.gov For instance, the antimalarial drug chloroquine (B1663885) features a quinoline core, and its efficacy is tied to the specific substitution pattern on the ring. rsc.org The ability to modify the quinoline nucleus has enabled the development of numerous potent, quinoline-based drugs. orientjchem.org
Quinoxaline (B1680401) Core: Quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine (B50134) ring, is another scaffold of significant medicinal importance. nih.gov Derivatives of quinoxaline have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects. nih.govresearchgate.netnih.gov Several commercially available drugs and compounds in clinical trials incorporate the quinoxaline moiety, highlighting its therapeutic relevance. nih.govnih.gov The broad utility of this core makes it an attractive starting point for the design of new therapeutic agents. semanticscholar.orgrsc.org
The structural relationship between these three cores—the fully saturated decahydroquinoline, the aromatic quinoline, and the related diazine, quinoxaline—provides a rich platform for lead discovery. The potential biological activity of a compound like 1-Benzoyl-4-hydroxydecahydroquinoline can be inferred from the known activities of these foundational scaffolds.
Table 1: Biological Activities of Core Heterocyclic Scaffolds
| Core Scaffold | Representative Biological Activities |
| Decahydroquinoline | Neuromodulatory, Enzyme Inhibition (e.g., IDO1) |
| Quinoline | Anticancer, Antimalarial, Antimicrobial, Anti-inflammatory |
| Quinoxaline | Anticancer, Antibacterial, Antiviral, Anti-inflammatory |
Once a promising lead structure is identified, computational and experimental strategies are employed to optimize its properties. These approaches aim to enhance the compound's interaction with its biological target, thereby increasing its potency and selectivity.
Computational Approaches: Computer-Aided Drug Design (CADD) has become an indispensable tool in modern medicinal chemistry, accelerating the drug discovery process. beilstein-journals.org These methods are broadly categorized as structure-based and ligand-based. emanresearch.orgemanresearch.org
Molecular Docking: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how a ligand, such as this compound, will bind to it. openmedicinalchemistryjournal.com This technique helps visualize the interactions between the compound and the target's active site, providing insights into the structural features responsible for its activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. emanresearch.org By analyzing how changes in molecular descriptors (e.g., hydrophobicity, electronics, sterics) affect activity, QSAR models can predict the potency of new, unsynthesized analogs.
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. A pharmacophore model for a decahydroquinoline derivative would highlight the key spatial orientation of the benzoyl group, hydroxyl group, and nitrogen atom necessary for target binding. emanresearch.org
Experimental Approaches: Experimental optimization primarily revolves around the synthesis and biological evaluation of new analogs based on the lead compound. This iterative process is guided by structure-activity relationship (SAR) studies. drugdesign.org
Structure-Activity Relationship (SAR): SAR is the cornerstone of lead optimization. It involves systematically modifying the lead structure and assessing the impact of these changes on biological activity. drugdesign.org For this compound, an SAR study would involve synthesizing derivatives with different substituents on the benzoyl ring or altering the stereochemistry of the hydroxyl group on the decahydroquinoline core. For example, studies on quinoline carboxylic acids have shown that bulky, hydrophobic groups at the C(2) position are crucial for inhibitory activity against certain enzymes. nih.gov Similarly, the presence and position of hydroxyl or methoxy (B1213986) groups can significantly alter the antimetastatic or cytotoxic effects of a compound. mdpi.com
Chemical Synthesis: The ability to synthesize a variety of derivatives is fundamental to exploring the SAR. researchgate.net Organic chemistry provides the tools to create analogs of this compound, allowing for the exploration of different functional groups and their placement. youtube.com Optimization of reaction conditions is crucial for the efficient production of these analogs for biological testing. researchgate.net
By combining computational predictions with experimental SAR data, medicinal chemists can rationally design and synthesize optimized lead compounds with improved therapeutic potential. This synergistic approach allows for a more efficient exploration of the chemical space around a lead structure, increasing the likelihood of developing a successful drug candidate.
Table 2: Structure-Activity Relationship (SAR) Insights for Heterocyclic Compounds
| Structural Region | Modification | Potential Impact on Activity |
| Aromatic Ring (e.g., Benzoyl) | Introduction of electron-donating groups (e.g., -OCH3) | Can enhance activity depending on the target. rsc.org |
| Aromatic Ring (e.g., Benzoyl) | Introduction of electron-withdrawing groups (e.g., -Cl, -F) | Can increase or decrease activity; position is critical. rsc.orgmdpi.com |
| Core Scaffold | Addition of bulky, hydrophobic groups | Often necessary for binding in hydrophobic pockets of enzymes. nih.gov |
| Core Scaffold | Introduction of polar groups (e.g., -OH) | Can form key hydrogen bonds with the target receptor. mdpi.com |
Design, Synthesis, and Biological Evaluation of 1 Benzoyl 4 Hydroxydecahydroquinoline Analogues and Derivatives
Rational Design Principles for Chemical Modification and Derivatization
The rational design of analogues and derivatives of 1-benzoyl-4-hydroxydecahydroquinoline is guided by established principles of medicinal chemistry, primarily focusing on structure-activity relationship (SAR) studies. The core scaffold of this compound presents three key regions for chemical modification: the 1-benzoyl moiety, the 4-hydroxyl group, and the decahydroquinoline (B1201275) ring system. The overarching goal of these modifications is to systematically probe the chemical space around the lead compound to enhance biological activity, selectivity, and pharmacokinetic properties.
The design principles often involve:
Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties to investigate their role in biological activity. For instance, the phenyl ring of the benzoyl group can be replaced with other aromatic or heteroaromatic rings to explore the impact of electronics and steric bulk on receptor binding.
Functional Group Modification: Altering existing functional groups to modulate properties such as hydrogen bonding capacity, lipophilicity, and metabolic stability. The 4-hydroxyl group is a prime target for such modifications, where it can be converted to esters or ethers to influence its polarity and potential for interaction with biological targets.
Conformational Restriction or Flexibility: Introducing substituents on the decahydroquinoline ring can alter its conformational equilibrium, which may lead to a more favorable orientation for binding to a biological target. The introduction of alkyl or other groups can lock the ring into a specific chair or boat-like conformation.
Pharmacophore Elucidation: Systematically modifying each part of the molecule helps in identifying the key pharmacophoric elements responsible for the observed biological activity. This involves determining which groups are essential for activity and which can be modified to fine-tune the compound's properties.
By applying these principles, chemists can design a library of analogues with diverse structural features, allowing for a comprehensive exploration of the SAR for this class of compounds.
Synthetic Strategies for Structural Diversification
The synthesis of a diverse library of this compound analogues relies on a series of strategic chemical modifications to the parent molecule. These modifications are typically categorized based on the region of the molecule being altered.
Modifications of the 1-Benzoyl Moiety
The 1-benzoyl group can be readily modified by starting with 4-hydroxydecahydroquinoline and reacting it with a variety of substituted benzoyl chlorides or other acylating agents. This approach allows for the introduction of a wide range of substituents on the aromatic ring.
Substitution on the Phenyl Ring: By using appropriately substituted benzoyl chlorides (e.g., with methoxy (B1213986), nitro, halo, or alkyl groups at the ortho, meta, or para positions), a series of analogues with varying electronic and steric properties can be synthesized. The general reaction involves the acylation of the secondary amine of 4-hydroxydecahydroquinoline under basic conditions.
General Reaction Scheme: 4-hydroxydecahydroquinoline + R-C6H4-COCl → 1-(R-benzoyl)-4-hydroxydecahydroquinoline + HCl
Replacement of the Phenyl Ring: Instead of substituted benzoyl chlorides, other acyl chlorides containing different aromatic systems (e.g., naphthoyl chloride, furoyl chloride, thenoyl chloride) can be used to replace the phenyl ring entirely, thus exploring the impact of different aromatic scaffolds.
Derivatization of the 4-Hydroxyl Group
The 4-hydroxyl group is a versatile handle for derivatization, allowing for the introduction of various functionalities that can modulate the compound's polarity and hydrogen bonding capabilities.
Esterification: The hydroxyl group can be converted to an ester by reaction with acyl chlorides or acid anhydrides in the presence of a base. This introduces an ester linkage and allows for the addition of various alkyl or aryl groups.
General Reaction Scheme: this compound + R-COCl → 1-benzoyl-4-(R-acetyloxy)decahydroquinoline + HCl
Etherification: Formation of ethers can be achieved through Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide, which is then reacted with an alkyl halide.
General Reaction Scheme: this compound + NaH → 1-benzoyl-4-(sodiooxy)decahydroquinoline 1-benzoyl-4-(sodiooxy)decahydroquinoline + R-X → 1-benzoyl-4-(R-oxy)decahydroquinoline + NaX
Substitutions and Modifications of the Decahydroquinoline Ring System
Modifying the saturated decahydroquinoline ring is often more complex and may require a de novo synthesis starting from substituted quinolines followed by reduction.
Introduction of Substituents: Alkyl or other groups can be introduced at various positions on the ring to investigate steric effects and conformational preferences. This typically involves multi-step synthetic sequences starting from appropriately substituted precursors.
Ring Size Modification: While less common, the synthesis of analogues with altered ring sizes (e.g., octahydro-1H-cyclopenta[b]pyridine or octahydrocyclohepta[b]pyridine derivatives) could be explored to understand the impact of the ring skeleton on biological activity.
Impact of Structural Alterations on Conformational Landscape and Energetics
The decahydroquinoline ring system is a conformationally flexible scaffold. The introduction of substituents, particularly the N-benzoyl group, has a profound impact on its preferred conformation and the energy barrier for ring inversion.
Proton magnetic resonance studies have shown that cis-decahydroquinoline (B84933) itself prefers a twin-chair conformation where the nitrogen's lone pair of electrons occupies the more sterically hindered 'inside' position. However, the introduction of a bulky N-acyl group, such as a benzoyl group, dramatically alters this preference. rsc.org To avoid a significant repulsive interaction between the N-benzoyl group and the C-8 methylene (B1212753) group, the ring system flips to an alternative twin-chair conformation. rsc.org This places the bulky acyl group in a less sterically hindered orientation.
The energetic cost of these conformational changes can be significant. For N-alkyl-cis-decahydroquinolines, the activation energy for the interconversion between the two chair forms has been determined to be around 68 kJ mol-1. rsc.org It is expected that the N-benzoyl group would lead to a larger energy difference between the possible conformers, effectively locking the molecule into a more defined three-dimensional shape. This conformational rigidity can be advantageous for receptor binding, as it reduces the entropic penalty upon binding.
Comparative Biological Activity Profiling of Novel Analogues
While specific biological activity data for a broad range of this compound analogues is not extensively documented in publicly available literature, the biological activities of structurally related compounds can provide valuable insights into the potential effects of the described modifications. The following table summarizes hypothetical but plausible biological activity data based on SAR trends observed in similar heterocyclic compounds. The data is presented to illustrate how a comparative analysis would be conducted.
Table 1: Hypothetical Biological Activity of this compound Analogues
| Compound ID | R1 (Benzoyl Moiety) | R2 (4-Position) | R3 (Decahydroquinoline Ring) | Biological Activity (IC50, µM) |
| 1 | H | -OH | H | 10.5 |
| 2 | 4-OCH3 | -OH | H | 5.2 |
| 3 | 4-NO2 | -OH | H | 25.8 |
| 4 | H | -OCOCH3 | H | 15.1 |
| 5 | H | -OCH3 | H | 8.9 |
| 6 | 4-OCH3 | -OCOCH3 | H | 7.3 |
| 7 | H | -OH | 6-CH3 | 9.7 |
From this hypothetical data, several SAR trends can be inferred:
Effect of Benzoyl Substitution (R1): An electron-donating group at the para-position of the benzoyl ring (e.g., 4-OCH3 in compound 2 ) appears to enhance biological activity compared to the unsubstituted parent compound (1 ). Conversely, an electron-withdrawing group (e.g., 4-NO2 in compound 3 ) may be detrimental to activity.
Effect of 4-Hydroxyl Derivatization (R2): Conversion of the 4-hydroxyl group to an acetate (B1210297) ester (compound 4 ) or an ether (compound 5 ) appears to slightly decrease or maintain the activity compared to the parent hydroxyl compound (1 ). This suggests that a hydrogen bond donor at this position might be important for optimal activity.
Combined Effects: The combination of a favorable benzoyl substituent and a derivatized hydroxyl group (compound 6 ) results in an activity that is intermediate between the individual modifications, suggesting a complex interplay of electronic and steric factors.
Effect of Decahydroquinoline Substitution (R3): The introduction of a methyl group on the decahydroquinoline ring (compound 7 ) has a minor impact on activity, suggesting that this position may be tolerant to small alkyl substitutions.
This type of comparative profiling is crucial for guiding further optimization of the lead compound, allowing researchers to focus on the most promising avenues for enhancing biological potency.
Exploration of Diverse Pharmacological Targets (e.g., anti-infective, anti-cancer mechanisms)
The versatility of the quinoline (B57606) ring system, a key component of the this compound structure, has historically rendered it a privileged scaffold in the discovery of potent therapeutic agents. nih.gov The incorporation of a benzoyl group and a hydroxyl moiety further enhances the potential for diverse pharmacological activities, including anti-infective and anti-cancer properties.
Anti-infective Mechanisms:
Derivatives of the broader quinoline class have demonstrated significant anti-infective properties. For instance, certain cinnamaldehyde (B126680) acylhydrazone derivatives featuring a 1,4-benzodioxan fragment have been identified as potent inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an essential enzyme in bacterial fatty acid biosynthesis. nih.gov This suggests that this compound analogues could be designed to target similar bacterial enzymes. The benzoyl moiety can be strategically modified to enhance binding affinity within the active site of microbial targets.
Anti-cancer Mechanisms:
The quinoline scaffold is a well-established pharmacophore in the design of anti-cancer agents. nih.gov Numerous quinoline derivatives have been investigated for their ability to inhibit key proteins involved in cancer progression, such as tyrosine kinases. nih.gov The anti-cancer potential of compounds incorporating a benzoyl group has also been explored. For example, salicylaldehyde (B1680747) benzoylhydrazones have been designed and evaluated for their anti-cancer activity and selectivity. mdpi.com
The anti-cancer activity of various heterocyclic compounds, including those with quinoline and benzoyl motifs, is often evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound in inhibiting cancer cell growth. The following table presents data for related compounds, illustrating the potential anti-cancer efficacy that could be explored for this compound derivatives.
Table 1: Anti-cancer Activity of Selected Quinoline and Benzoyl Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Hydroquinone-Chalcone-Pyrazoline Hybrid | MCF-7 (Breast Adenocarcinoma) | 28.8 - 124.6 | nih.gov |
| Hydroquinone-Chalcone-Pyrazoline Hybrid | HT-29 (Colorectal Carcinoma) | 28.8 - 124.6 | nih.gov |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole | MGC 80-3, HCT-116, CHO | 1.0 - 1.7 | nih.gov |
| 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole | HepG2, DU145, CT-26 | 0.5 - 0.9 | nih.gov |
| 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one | HepG-2 (Liver Cancer) | 8.79 - 17.78 | rsc.org |
These findings underscore the potential of designing this compound analogues that can induce anti-cancer activity through mechanisms such as oxidative stress-mediated DNA damage or the inhibition of critical cell signaling pathways. nih.gov
Application of Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) in Derivative Design
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) studies are indispensable tools in modern drug discovery, enabling the rational design of more potent and selective drug candidates. These computational approaches are particularly valuable in optimizing the structure of lead compounds like this compound.
3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be developed for a series of analogues to correlate their chemical structures with their biological activities. nih.gov For instance, a 3D-QSAR study on tetrahydroquinoline derivatives targeting the lysine-specific demethylase 1 (LSD1), a significant anti-cancer target, yielded models with good statistical and predictive properties. nih.gov Such models provide contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov
By applying these principles to this compound, researchers can:
Identify key structural features of the benzoyl and decahydroquinoline moieties that are crucial for biological activity.
Predict the activity of newly designed derivatives before their synthesis, thereby prioritizing the most promising candidates.
Guide the modification of the core structure to enhance interactions with specific pharmacological targets.
Molecular docking simulations further complement QSAR studies by providing insights into the binding modes of the designed derivatives within the active site of a target protein. nih.gov This allows for a detailed understanding of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern the ligand-receptor recognition process. nih.gov
Advanced Spectroscopic and Chromatographic Characterization of Synthesized Derivatives
The unambiguous characterization of newly synthesized this compound derivatives is crucial to confirm their chemical identity and purity. A combination of advanced spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental techniques for elucidating the molecular structure. nih.govmdpi.com 1H NMR provides information about the chemical environment and connectivity of protons, while 13C NMR reveals the carbon framework. nih.gov Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, are used to establish detailed correlations between protons and carbons, confirming the precise structure of the synthesized analogues. mdpi.com
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of key functional groups in the molecule, such as the carbonyl (C=O) of the benzoyl group, the hydroxyl (O-H) group, and the C-N bond of the decahydroquinoline ring. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight of the synthesized compounds, allowing for the determination of their elemental composition and confirmation of the molecular formula. researchgate.net
Chromatographic Characterization:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized derivatives and for separating enantiomers in the case of chiral compounds. nih.govdoi.org Chiral stationary phases can be employed to resolve racemic mixtures of hexahydroquinoline derivatives. nih.govdoi.org
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used for separation and identification.
The following table summarizes the key characterization techniques and their applications.
Table 2: Spectroscopic and Chromatographic Techniques for Characterization
| Technique | Application | Information Obtained |
|---|---|---|
| 1H NMR | Structural Elucidation | Chemical environment and connectivity of protons |
| 13C NMR | Structural Elucidation | Carbon framework of the molecule |
| 2D NMR (COSY, HSQC, HMBC) | Detailed Structural Confirmation | Proton-proton and proton-carbon correlations |
| FT-IR | Functional Group Identification | Presence of key functional groups (e.g., C=O, O-H, C-N) |
| HRMS | Molecular Formula Confirmation | Accurate molecular weight and elemental composition |
| HPLC | Purity Assessment & Chiral Separation | Purity of the compound and separation of enantiomers |
Future Research Directions and Academic Applications of 1 Benzoyl 4 Hydroxydecahydroquinoline
Exploration of Novel and Efficient Synthetic Methodologies for Decahydroquinoline (B1201275) Scaffolds
The decahydroquinoline core is a prevalent feature in numerous biologically active natural products, particularly alkaloids isolated from poison frogs. nih.govmdpi.com The development of new and efficient methods to synthesize this scaffold is a primary objective for organic chemists. Future research will likely focus on stereodivergent processes that allow for the controlled synthesis of various stereoisomers, which is crucial as different isomers can exhibit vastly different biological activities. nih.gov
Key areas for exploration include:
Asymmetric Catalysis: Employing novel chiral catalysts to achieve high enantioselectivity and diastereoselectivity, reducing the need for tedious separation of isomers.
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency, safety, and scalability for the synthesis of decahydroquinoline derivatives.
Multi-component Reactions: Designing one-pot reactions where multiple starting materials combine to form complex decahydroquinoline structures, minimizing steps and waste. frontiersin.org
Bio-catalysis: Using enzymes to perform specific chemical transformations with high selectivity under mild conditions.
| Synthetic Strategy | Description | Potential Advantage |
| Stereodivergent Synthesis | A method that allows access to multiple stereoisomers from a common intermediate. nih.gov | Enables comprehensive study of stereoisomer-dependent bioactivity. |
| Cyclization Reactions | Formation of the bicyclic decahydroquinoline ring from acyclic or monocyclic precursors. evitachem.com | Fundamental approach to constructing the core scaffold. |
| Hydrogenation | Saturation of the aromatic quinoline (B57606) ring to produce the decahydroquinoline structure. evitachem.com | A common and effective method for creating the saturated scaffold. |
| Scaffold Hybridization | Combining the decahydroquinoline motif with other pharmacologically active scaffolds (e.g., chalcones). mdpi.com | Creation of novel chemical entities with potentially synergistic or dual modes of action. |
Advanced Spectroscopic Characterization for Unraveling Complex Stereochemical Features
The decahydroquinoline framework possesses multiple stereocenters, leading to a large number of possible stereoisomers. Determining the precise three-dimensional arrangement of atoms is critical for understanding its chemical properties and biological function. Future research will rely heavily on a combination of advanced spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) will continue to be essential for elucidating the connectivity and relative stereochemistry of these molecules. nih.govresearchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry and solid-state conformation of crystalline derivatives. nih.govnih.govnih.gov This technique is considered the gold standard for structural elucidation.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. nih.gov Advanced MS/MS techniques can also provide structural information through fragmentation analysis.
Chiroptical Spectroscopy: Techniques like Circular Dichroism (CD) can provide information about the stereochemistry of chiral molecules in solution, complementing data from NMR and X-ray crystallography. researchgate.net
These methods, when used in concert, allow for the comprehensive characterization of complex molecules like 1-Benzoyl-4-hydroxydecahydroquinoline, ensuring that structure-activity relationships are based on well-defined chemical entities. nih.gov
Deepening Mechanistic Understanding of Biological Interactions at the Molecular Level
To fully exploit the therapeutic potential of decahydroquinoline derivatives, a deep understanding of their interactions with biological targets at the molecular level is necessary. Future investigations will move beyond identifying biological activity to elucidating the precise mechanisms of action.
This will involve:
Target Identification and Validation: Using techniques like affinity chromatography and proteomics to identify the specific proteins or biomolecules that compounds like this compound bind to.
Binding Site Analysis: Employing structural biology techniques (e.g., co-crystallography, cryo-electron microscopy) and computational methods (e.g., molecular docking) to visualize and analyze how the compound fits into the binding pocket of its target. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues of the lead compound and testing their biological activity to understand which parts of the molecule are essential for its function. frontiersin.org This helps in designing more potent and selective molecules.
Kinetic and Thermodynamic Analysis: Using methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) to quantify the binding affinity, and association/dissociation rates of the compound with its target.
By understanding these fundamental interactions, researchers can rationally design next-generation compounds with improved efficacy and reduced off-target effects.
Discovery of New Pharmacological Targets for Decahydroquinoline-Based Chemical Entities
The decahydroquinoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. unife.it While derivatives have shown activity as nicotinic antagonists and potential analgesics, the full pharmacological scope of this class of compounds remains largely unexplored. mdpi.comgoogle.com
Future research will aim to identify novel therapeutic targets and applications. High-throughput screening (HTS) of decahydroquinoline libraries against a wide array of biological targets will be a key strategy. nih.gov Potential areas of interest include:
Central Nervous System (CNS) Disorders: Given their interaction with nicotinic acetylcholine (B1216132) receptors, exploring their potential in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or psychiatric disorders is a logical next step. nih.govmdpi.com
Infectious Diseases: Screening for activity against viral targets (e.g., proteases like SARS 3CLpro), bacterial, or fungal pathogens. nih.gov
Oncology: Investigating their potential to inhibit cancer-related targets such as kinases, transcription factors, or signaling pathways like Wnt/β-catenin. mdpi.comnih.gov
Cardiovascular Diseases: Building on initial findings of antihypertensive properties, further investigation into their effects on targets like angiotensin-converting enzyme (ACE) is warranted. researchgate.netgoogle.com
| Potential Therapeutic Area | Example Target(s) | Rationale |
| CNS Disorders | Nicotinic Acetylcholine Receptors mdpi.com | Known activity of decahydroquinoline alkaloids on these receptors. nih.gov |
| Viral Infections | SARS 3CL Protease nih.gov | Decahydroisoquinoline scaffold has shown inhibitory activity. nih.gov |
| Pain Management | Opioid or other pain-related receptors | Some derivatives have demonstrated analgesic action. google.com |
| Hypertension | Angiotensin-Converting Enzyme (ACE) researchgate.net | Quinoline derivatives have shown potential antihypertensive effects. google.com |
Integration of Machine Learning and Artificial Intelligence in Decahydroquinoline Research
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and chemical research. mdpi.comnih.gov For decahydroquinoline-based research, these computational tools can accelerate progress in several key areas.
Predictive Modeling: AI algorithms can be trained on existing chemical data to predict the physicochemical properties, biological activity, and potential toxicity of novel decahydroquinoline derivatives before they are synthesized. nih.gov This allows chemists to prioritize the most promising candidates, saving time and resources.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high affinity for a specific biological target. gatech.edu These models can explore a vast chemical space to propose novel decahydroquinoline structures that a human chemist might not conceive.
Synthesis Planning: AI can assist in planning the most efficient synthetic routes to target molecules by analyzing vast databases of chemical reactions.
Data Analysis: ML can identify complex patterns and structure-activity relationships from large screening datasets that may not be apparent through traditional analysis. mdpi.com
Development of Decahydroquinoline-Based Chemical Probes for Biological Systems
A chemical probe is a highly selective small molecule used to study the function of a specific protein or biological pathway. nih.goveubopen.org Developing a decahydroquinoline derivative into a chemical probe requires demonstrating high potency (typically an affinity below 100 nM) and selectivity for its primary target over other related targets. nih.govdocumentsdelivered.com
Future research could focus on transforming a biologically active compound like this compound into such a tool. This would involve:
Potency and Selectivity Optimization: Iterative chemical synthesis and biological testing to improve the compound's affinity and selectivity for its target.
Mechanism of Action Confirmation: Ensuring the compound engages its intended target in cellular and ultimately in vivo models.
Development of a Negative Control: Synthesizing a structurally similar but biologically inactive analogue. This control is crucial for verifying that the observed biological effects are due to the probe's interaction with its intended target. eubopen.org
Once validated, such probes can be invaluable for basic research, helping to elucidate the roles of specific proteins in health and disease and to validate new drug targets. nih.gov
Interdisciplinary Collaborations for Holistic Decahydroquinoline Research
The complexity of modern chemical and biological research necessitates a collaborative approach. Advancing the understanding and application of this compound and related compounds will require the integration of expertise from various scientific disciplines.
Organic and Medicinal Chemists: To design and synthesize novel analogues and chemical probes. unife.it
Pharmacologists and Cell Biologists: To perform biological assays, characterize mechanisms of action, and study the effects in cellular and animal models.
Structural Biologists: To determine the three-dimensional structures of compounds and their complexes with biological targets.
Computational Chemists and Data Scientists: To apply AI/ML for predictive modeling, data analysis, and de novo design. mdpi.com
Analytical Chemists: To develop methods for purification and characterization of these complex molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
